molecular formula C11H13NO3 B13175980 N-[(3-Formylphenyl)methyl]-2-methoxyacetamide

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide

Cat. No.: B13175980
M. Wt: 207.23 g/mol
InChI Key: HWGHFUXGVRYRBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide typically involves the reaction of 3-formylbenzylamine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Formylphenyl)methyl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]-2-methoxyacetamide

InChI

InChI=1S/C11H13NO3/c1-15-8-11(14)12-6-9-3-2-4-10(5-9)7-13/h2-5,7H,6,8H2,1H3,(H,12,14)

InChI Key

HWGHFUXGVRYRBO-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

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